molecular formula C10H17NO2 B2425762 N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide CAS No. 2305151-53-3

N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide

Cat. No.: B2425762
CAS No.: 2305151-53-3
M. Wt: 183.251
InChI Key: FRLLZALWYADSBO-KYZUINATSA-N
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Description

N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide is an organic compound characterized by the presence of a hydroxycyclohexyl group and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide typically involves the reaction of 4-hydroxycyclohexylamine with methylprop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-oxocyclohexyl)-N-methylprop-2-enamide.

    Reduction: Formation of N-(4-aminocyclohexyl)-N-methylprop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of a methylprop-2-enamide group.

    N-(4-Hydroxycyclohexyl)-N-methylacetamide: Similar structure but with a methyl group on the amide nitrogen.

Uniqueness

N-(4-Hydroxycyclohexyl)-N-methylprop-2-enamide is unique due to the presence of both a hydroxycyclohexyl group and a methylprop-2-enamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h3,8-9,12H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLZALWYADSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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